Methyl 4-methoxypyrimidine-2-carboxylate

Medicinal Chemistry Physicochemical Profiling QSAR

Methyl 4-methoxypyrimidine-2-carboxylate (CAS 500160-56-5) delivers a measurable LogP advantage (0.98) vs. the 2‑methoxy‑4‑carboxylate regioisomer (1.15), directly reducing non‑specific binding and improving solubility in hit‑to‑lead campaigns. Its predicted polypharmacology profile, favoring serine proteases and COX‑2 over kinases, enables hypothesis‑driven chemical probe design. A validated synthetic path to the C5‑bromo derivative (IC₅₀ = 0.126 µM in MDA‑MB‑231 cells) confirms its utility for generating nanomolar‑potency focused libraries. Source this methoxy‑substituted pyrimidine ester when SAR precision and low‑risk scale‑up are non‑negotiable.

Molecular Formula C7H8N2O3
Molecular Weight 168.152
CAS No. 500160-56-5
Cat. No. B2755756
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 4-methoxypyrimidine-2-carboxylate
CAS500160-56-5
Molecular FormulaC7H8N2O3
Molecular Weight168.152
Structural Identifiers
SMILESCOC1=NC(=NC=C1)C(=O)OC
InChIInChI=1S/C7H8N2O3/c1-11-5-3-4-8-6(9-5)7(10)12-2/h3-4H,1-2H3
InChIKeyFZHTXVYOQSVZEN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





Methyl 4-Methoxypyrimidine-2-Carboxylate (CAS 500160-56-5) - Core Chemical Profile for Scientific Procurement


Methyl 4-methoxypyrimidine-2-carboxylate (CAS 500160-56-5) is a synthetic, methoxy-substituted pyrimidine heterocycle ester with a molecular formula of C7H8N2O3 and a molecular weight of 168.15 g/mol . This compound is primarily utilized as a strategic synthetic building block and intermediate in medicinal chemistry research, with potential biological relevance indicated by preliminary computational target predictions across kinase and protease families [1].

Why Methyl 4-Methoxypyrimidine-2-Carboxylate Cannot Be Arbitrarily Substituted by Common Pyrimidine Analogs


In the pyrimidine-2-carboxylate series, direct interchangeability without experimental validation is a high-risk procurement strategy. Subtle structural permutations, such as regioisomeric ester positioning (methyl 2-methoxypyrimidine-4-carboxylate) or changes to the core heterocycle (pyridine analogs), can profoundly alter critical molecular properties like LogP (lipophilicity) and hydrogen-bonding capacity . These physicochemical shifts directly translate into unpredictable performance in downstream synthetic yields and off-target biological activity profiles, as established by quantitative structure-activity relationship (QSAR) principles [1].

Quantitative Differentiation Evidence for Methyl 4-Methoxypyrimidine-2-Carboxylate vs. Structural Analogs


Physicochemical Differentiation: LogP and Hydrogen Bonding vs. Regioisomer

The 4-methoxy-2-carboxylate regioisomer (target) demonstrates a meaningfully lower computed LogP (0.98) compared to the 2-methoxy-4-carboxylate regioisomer (LogP 1.15), resulting in a 17.3% reduction in lipophilicity . This translates to higher aqueous solubility and a distinct hydrogen-bonding profile (5 acceptors, 0 donors) crucial for medicinal chemistry design .

Medicinal Chemistry Physicochemical Profiling QSAR

Target Engagement Landscape Differentiation: Predicted Kinase vs. Protease Affinity

Computational target prediction using the DrugMapper platform distinguishes this compound from typical kinase-focused pyrimidines. The target compound is predicted to interact with a broader set of enzyme classes, including serine proteases (e.g., coagulation factors) and cyclooxygenase-2, beyond the conventional kinase target space [1]. This contrasts with closely related analogs like Methyl 2-methoxypyrimidine-4-carboxylate, which are primarily associated with general kinase inhibition and show no similar predicted affinity for proteases [2].

Computational Biology Drug Repurposing Target Prediction

Synthetic Utility: Halogenation at C5 vs. Unsubstituted Analogs

The compound serves as a direct precursor for introducing C5-halogen substituents (bromo, chloro) which can dramatically alter biological activity. For instance, the C5-bromo derivative, Methyl 5-bromo-4-methoxypyrimidine-2-carboxylate, achieves an IC50 of 0.126 µM against MDA-MB-231 cancer cells, a potency that is unattainable with the unsubstituted parent compound . This compares favorably to standard chemotherapeutics like 5-Fluorouracil (5-FU) in the same assay .

Organic Synthesis Late-Stage Functionalization Building Blocks

Validated Research Applications for Methyl 4-Methoxypyrimidine-2-Carboxylate Based on Differential Evidence


Medicinal Chemistry: Core Scaffold for Optimizing ADME via Regioisomeric LogP Control

Utilize this compound in hit-to-lead campaigns where reducing lipophilicity is a key objective. Its quantifiably lower LogP (0.98) compared to the 2-methoxy-4-carboxylate regioisomer (1.15) offers a direct strategy for improving solubility and reducing non-specific binding without altering the core pharmacophore .

Chemical Biology: Probe Development for Non-Kinase Target Families

Employ this compound as a starting point for designing chemical probes targeting serine proteases or cyclooxygenase-2. Its predicted polypharmacology profile, distinct from the kinase-centric activity of simpler analogs, provides a unique hypothesis-driven approach for investigating these under-explored pathways in disease models .

Synthetic Methodology: Late-Stage Diversification via Electrophilic Aromatic Substitution

Leverage this compound as a key intermediate for generating focused libraries of C5-substituted pyrimidines. The established synthetic route to the highly potent C5-bromo derivative (IC50 = 0.126 µM in MDA-MB-231 cells) validates its utility in structure-activity relationship (SAR) studies aimed at achieving nanomolar potency .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

56 linked technical documents
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